molecular formula C17H15N3OS2 B12002995 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide

Cat. No.: B12002995
M. Wt: 341.5 g/mol
InChI Key: PAXJJBRBOLZJOL-XDHOZWIPSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a sulfanyl group, and an acetohydrazide moiety. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide. Finally, the acetohydrazide is condensed with an appropriate aldehyde or ketone to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as refluxing, solvent extraction, and recrystallization are commonly used to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the hydrazide group can form covalent bonds with proteins, leading to enzyme inhibition. These interactions disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
  • 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the phenylethylidene group enhances its ability to interact with biological targets, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C17H15N3OS2

Molecular Weight

341.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C17H15N3OS2/c1-12(13-7-3-2-4-8-13)19-20-16(21)11-22-17-18-14-9-5-6-10-15(14)23-17/h2-10H,11H2,1H3,(H,20,21)/b19-12+

InChI Key

PAXJJBRBOLZJOL-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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